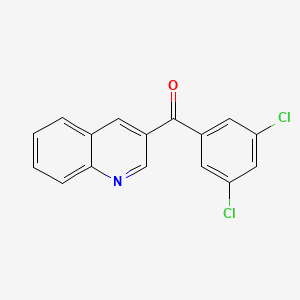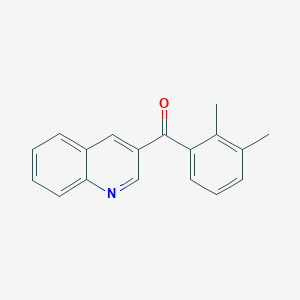
4-(2,4-Difluorobenzoyl)quinoline; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9F2NO and a molecular weight of 269.25 . It is also known by other synonyms such as (2,4-Difluorophenyl)-4-quinolinylmethanone .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-(2,4-Difluorobenzoyl)quinoline, has been a topic of interest for many organic and medicinal chemists . Various methods have been developed over the years, including name reactions such as Skraup, Doebner–von Miller, Friedlander, Pfitzinger, Conrad–Limpach, and Combes syntheses . A recent paper highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .Chemical Reactions Analysis
Quinoline derivatives have been synthesized through various chemical reactions . For instance, 2-azidobenzaldehyde-based [4+2] annulation has been used for the synthesis of quinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,4-Difluorobenzoyl)quinoline include a molecular weight of 269.25 and a molecular formula of C16H9F2NO .科学的研究の応用
Antibacterial Activity
3-(2,4-Difluorobenzoyl)quinoline: has been studied for its potential antibacterial properties. The incorporation of fluorine atoms into quinoline derivatives is known to enhance their biological activity. This compound, as part of the fluoroquinolones family, exhibits a broad spectrum of antibacterial activity . These properties make it a candidate for developing new antibiotics that can be effective against resistant strains of bacteria.
Antimalarial Drug Development
The quinoline ring system has traditionally been used in the search for synthetic antimalarial drugs. Fluorinated quinolines, such as 3-(2,4-Difluorobenzoyl)quinoline , are of particular interest due to their enhanced efficacy. The compound’s structure is similar to that of other quinoline-based antimalarials, suggesting it could be a valuable scaffold for developing new antimalarial agents .
Antineoplastic Agents
Some derivatives of 3-(2,4-Difluorobenzoyl)quinoline have shown promise as antineoplastic agents. These compounds can inhibit various enzymes, which makes them potential candidates for cancer treatment. Their ability to interfere with cellular processes that are vital for tumor growth and survival positions them as interesting subjects for further oncological research .
Enzyme Inhibition
Quinoline derivatives are known to act as enzyme inhibitors. The presence of fluorine atoms can significantly affect the binding affinity of these molecules to enzymes, potentially leading to the development of new drugs that target specific enzymes involved in disease processes .
Agricultural Applications
Fluorinated quinolines have applications in agriculture as well. They can be used to develop compounds that protect plants from pests or diseases. The specific properties of 3-(2,4-Difluorobenzoyl)quinoline could be harnessed to create pesticides or fungicides with improved efficacy .
Liquid Crystal Components
The structural properties of 3-(2,4-Difluorobenzoyl)quinoline make it suitable for use in the production of liquid crystals. These materials are essential for modern display technologies, and fluorinated quinolines can contribute to the development of liquid crystal displays with better performance characteristics .
Cyanine Dye Production
Quinoline derivatives are also used in the synthesis of cyanine dyes. These dyes have various applications, including in the production of inks and as fluorescent markers in biological research. The unique properties of fluorinated quinolines like 3-(2,4-Difluorobenzoyl)quinoline can lead to the creation of dyes with enhanced stability and brightness .
Heart Disease Treatment
There is potential for 3-(2,4-Difluorobenzoyl)quinoline to be used in the treatment of heart diseases. Similar structures have been employed in drugs for heart conditions, and the compound’s properties may allow for the development of novel therapeutics aimed at cardiovascular issues .
将来の方向性
The development of synthetic methods for making quinoline derivatives, including 4-(2,4-Difluorobenzoyl)quinoline, continues to attract the interest of organic and medicinal chemists . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in various fields.
作用機序
Target of Action
Quinolines and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Mode of Action
Quinolines generally function by inhibiting bacterial dna synthesis, forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes . This blocks bacterial DNA supercoiling, thereby inhibiting bacterial growth .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis, which can affect a variety of downstream cellular processes .
Pharmacokinetics
Quinolones, a class of drugs that includes 3-(2,4-difluorobenzoyl)quinoline, are generally well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .
Result of Action
It has been suggested that quinoline derivatives can function as effective inhibitors to suppress ftsz polymerization and ftsz gtpase activity, thus stopping cell division and causing cell death .
Action Environment
The broad application of quinolones arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
特性
IUPAC Name |
(2,4-difluorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-12-5-6-13(14(18)8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZUCZLCBAITTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorobenzoyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














